(2E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c14-6-9(5-10-3-4-12(19-10)16(17)18)13-15-11(7-20-13)8-1-2-8/h3-5,7-8H,1-2H2/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSSSNMBILXXBL-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)C(=CC3=CC=C(O3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CSC(=N2)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The target compound shares structural similarities with other α,β-unsaturated acrylonitriles, particularly those bearing heteroaromatic substituents. Below is a comparative analysis:
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The 5-nitrofuran group in the target compound introduces stronger electron-withdrawing effects compared to the diphenylamino group in Compound I or the carbazole in Compound III. This may reduce the HOMO-LUMO gap (if measured) and enhance redox activity, making the target compound more reactive in charge-transfer processes .
Conformational Flexibility:
- Unlike Compound I, which exhibits anti/syn conformers due to solvent interactions, the rigid nitrofuran and thiazole groups in the target compound likely restrict conformational flexibility, favoring a single stable conformation .
Solubility and Bioactivity: The nitro group in the target compound may improve solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) compared to the 4-fluorophenyl analog, which is more lipophilic .
Crystallographic and Computational Insights
- Packing Behavior: Compounds with diphenylamino groups (e.g., Compound I) exhibit strong π-π interactions in the solid state, whereas the target compound’s nitro and nitrile groups may promote hydrogen bonding (e.g., C≡N···H–O or N–O···H–C), though this requires experimental validation .
- DFT Calculations: For analogous compounds, DFT studies in solvents like chloroform and methanol reveal solvent-polarity-dependent stabilization of frontier orbitals. The target compound’s nitro group may amplify solvatochromic effects compared to non-nitro derivatives .
Q & A
Q. How can researchers resolve conflicting data from XRD and NMR regarding stereochemical assignments?
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